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molecular formula C9H6BrNO2 B1395337 3-Bromoquinoline-2,4-diol CAS No. 14933-24-5

3-Bromoquinoline-2,4-diol

Cat. No. B1395337
M. Wt: 240.05 g/mol
InChI Key: JJVRAMNFIQYYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328138B2

Procedure details

N-bromosuccinimide (2.21 g) was added to the solution of 2,4-dihydroxyquinoline (2 g) in DCM (50 ml). The mixture was stirred at room temperature for 3 days. The mixture was filtrated and the solid was triturated with isopropanol. After filtration, toluene was added to the solid and the solvent was evaporated under reduced pressure to give the desired product (1.92 g) as a beige solid. LRMS (ES+) m/z 240.1 (M+H)+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]1[CH:19]=[C:18]([OH:20])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1>C(Cl)Cl>[Br:1][C:19]1[C:10](=[O:9])[NH:11][C:12]2[C:17]([C:18]=1[OH:20])=[CH:16][CH:15]=[CH:14][CH:13]=2

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C(=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the solid was triturated with isopropanol
FILTRATION
Type
FILTRATION
Details
After filtration, toluene
ADDITION
Type
ADDITION
Details
was added to the solid
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(NC2=CC=CC=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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